molecular formula C7H13NO B6202525 3-ethenyl-1-methylpyrrolidin-3-ol CAS No. 1498466-50-4

3-ethenyl-1-methylpyrrolidin-3-ol

Cat. No.: B6202525
CAS No.: 1498466-50-4
M. Wt: 127.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ring Closure Reaction: One method involves the ring closure reaction of specific precursors. For instance, a compound I and compound II can undergo a ring closure reaction to form an intermediate compound III.

    Biotransformation: Another method involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp.

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-ethenyl-1-methylpyrrolidin-3-ol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Chemistry: 3-ethenyl-1-methylpyrrolidin-3-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for designing drugs with specific therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use in various industrial applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-ethenyl-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Properties

CAS No.

1498466-50-4

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.